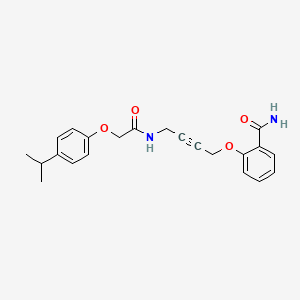

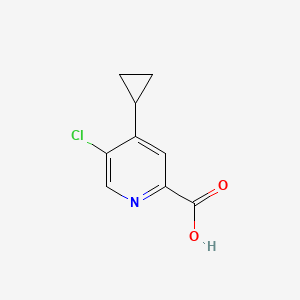

2-((4-(2-(4-Isopropylphenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

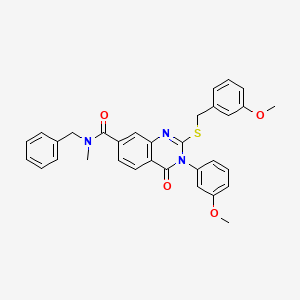

2-((4-(2-(4-Isopropylphenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide is a chemical compound that has been studied for its potential use in scientific research applications. This compound is also known as Compound 29, and it is a member of the benzamide class of compounds.

Aplicaciones Científicas De Investigación

Asymmetric Hydrogenation Applications : The research by Cativiela et al. (1982) investigates the hydrogenation of similar benzamido compounds, demonstrating their potential in producing chiral molecules, which are crucial in pharmaceutical syntheses (Cativiela et al., 1982).

Chemical Behavior in Methylation : Kraska et al. (1976) explored the behavior of the acetamido (and benzamido) group under methylation conditions, shedding light on the reactivity of such compounds in chemical synthesis (Kraska et al., 1976).

Mapping Antagonist Binding Sites : Kersey et al. (1996) discussed the potential of a benzamide derivative in identifying antagonist binding sites of receptors, which is fundamental in drug discovery (Kersey et al., 1996).

Development of Antiprion Agents : Fiorino et al. (2012) synthesized benzamide derivatives, including acetamido and benzamido groups, assessing their potential as therapeutic agents against prion diseases (Fiorino et al., 2012).

Effect of Medium on Chemical Imidization : Koton et al. (1984) studied the kinetics of transformation of polyamic acid into a copolymer containing imide and isoimide rings, where acetamido groups are relevant (Koton et al., 1984).

Nucleophilic Replacement Reactions : Ali and Richardson (1969) conducted research on the synthesis of derivatives of glucose, exploring the nucleophilic replacement reactions involving benzamido and acetamido groups (Ali & Richardson, 1969).

Study of Oxime Nucleophilicity : Bolotin et al. (2016) investigated the reactions of oxime species, including benzamidoxime, with nitrilium clusters, contributing to the understanding of nucleophilicity in organic chemistry (Bolotin et al., 2016).

Oxidative C–O Coupling Studies : Yu et al. (2012) achieved intramolecular oxidative C–O coupling of N-(4-alkoxy-phenyl) and N-(4-acetamido-phenyl) benzamides, showcasing the potential of such compounds in organic synthesis (Yu et al., 2012).

Synthesis of Novel Amino Acid Ester Derivatives : El-Faham et al. (2013) synthesized α-ketoamide derivatives, including acetamido and benzamido groups, showing advancements in the synthesis of complex organic compounds (El‐Faham et al., 2013).

Use in Density-Gradient Centrifugation : Rickwood et al. (1975) described the use of a tri-iodinated benzamido derivative of glucose in density-gradient centrifugation, crucial for fractionating biological materials (Rickwood & Birnie, 1975).

Propiedades

IUPAC Name |

2-[4-[[2-(4-propan-2-ylphenoxy)acetyl]amino]but-2-ynoxy]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-16(2)17-9-11-18(12-10-17)28-15-21(25)24-13-5-6-14-27-20-8-4-3-7-19(20)22(23)26/h3-4,7-12,16H,13-15H2,1-2H3,(H2,23,26)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGFNYRIONTHDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NCC#CCOC2=CC=CC=C2C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2405907.png)

![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-enamide](/img/structure/B2405908.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2405912.png)

![N-(4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2405915.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2405917.png)